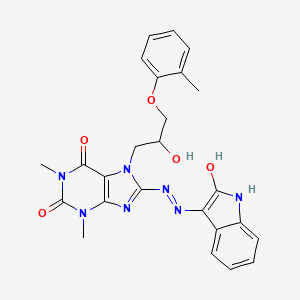

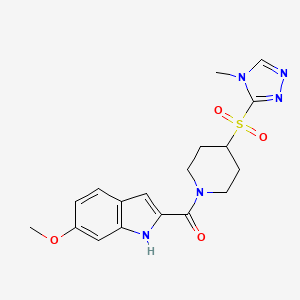

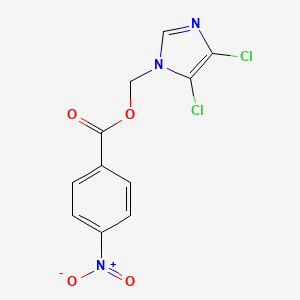

![molecular formula C17H14FN3O2S B2848895 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide CAS No. 941948-68-1](/img/structure/B2848895.png)

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature has been used to synthesize 2-(1,2,4-oxadiazol-5-yl)anilines .Molecular Structure Analysis

The molecular structure of “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles can lead to a wide range of compounds with diverse functionalities . These reactions often involve the use of amidoximes with carboxylic acids and their derivatives .Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of novel derivatives containing benzenesulfonamide and imidazole moieties. Among these, compounds 11–13 demonstrated high cytotoxic effects in HeLa cancer cells (with IC50 values of 6–7 μM) while exhibiting significantly less cytotoxicity against non-tumor HaCaT cells (with IC50 values of 18–20 μM) . These promising results suggest that this compound could play a role in cancer therapy.

Apoptosis Induction

The same active compounds (11–13) were found to induce apoptosis in HeLa cells. They increased the early apoptotic population, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and activated caspases, contributing to programmed cell death . Understanding the molecular mechanisms behind this apoptosis induction could lead to novel therapeutic strategies.

Metabolic Stability

In vitro metabolic stability experiments revealed that compounds 11–13 are susceptible to first-phase oxidation reactions in human liver microsomes. The calculated half-life values (t1/2) ranged from 9.1 to 20.3 minutes, suggesting the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites . This information is crucial for drug development and optimization.

Green Solvent Synthesis

Interestingly, the compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (a key component of the green solvent PolarClean) can be synthesized via Michael additions using a retrosynthetic approach. The most advanced, solvent-free synthetic route involves catalytic amounts of base and swift reaction times (30 minutes) . This application highlights the compound’s versatility beyond the biomedical field.

Future Directions

The future directions for “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, 1,3,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name |

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-14-8-6-13(7-9-14)16(22)19-10-15-20-21-17(23-15)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJRAKMYODDPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

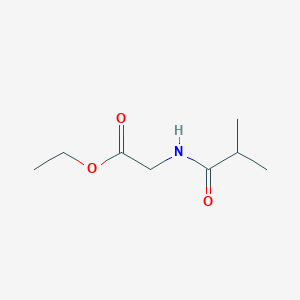

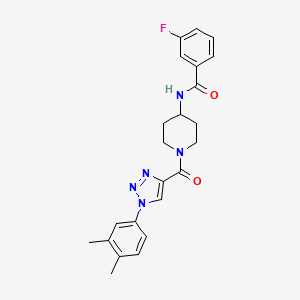

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)

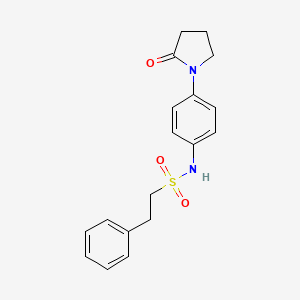

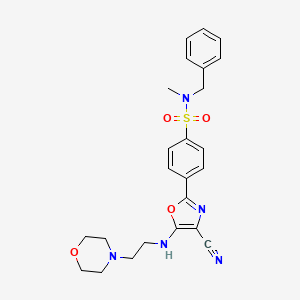

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)

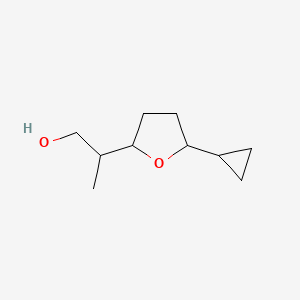

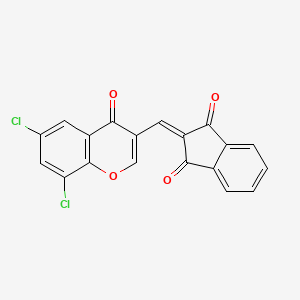

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)